molecular formula C6H5ClN4 B1448425 2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile CAS No. 99586-66-0

2-Amino-4-chloro-6-methylpyrimidine-5-carbonitrile

Cat. No. B1448425
Key on ui cas rn: 99586-66-0
M. Wt: 168.58 g/mol
InChI Key: BUGYLQNXUJUMKZ-UHFFFAOYSA-N
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Patent
US09115141B2

Procedure details

Compound 362 was prepared from compound 1 and 2-methoxypyridin-4-ylboronic acid in analogous fashion to Example 2. Compound 363 was prepared as follows: 2-amino-4-chloro-6-methylpyrimidine (5.00 g, 34.8 mmol) was suspended in ACN (50 mL) and MeOH (70 mL). The mixture was charged with NIS (11.75 g, 52.2 mmol) at room temperature and the mixture was heated to 60° C. for 5 h. The mixture was cooled to room temperature and 80% of the volatiles were removed. The suspension was diluted with Et2O (100 mL) and the solids were filtered to obtain 10 g of 4-chloro-5-iodo-6-methylpyrimidin-2-amine. A solution of iodide (500 mg, 1.855 mmol) in DMF (40 mL) was charged with CuCN (332 mg, 3.71 mmol), Pd(PPh3)4 (1072 mg, 0.928 mmol) and CuI (247 mg, 1.299 mmol). The mixture was degassed for 10 min, then heated to 80° C. for 90 min. The mixture was cooled to room temperature and the material was partitioned between water and EA, then filtered on celite. The organic layer of the filtrate was washed several times with brine, dried and concentrated. The filtrate was pre-adsorbed on SiO2 and purified on ISCO 40 g (EA/hex) to give 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile 363. Compound 363 was coupled to compound 362 according to Method G to afford compound 364. ESI-MS m/z: 504.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.75 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C@H](C1[N:5](C2C=CC=CC=2)[C:6](=O)[C:7]2[C:12]([CH:13]=1)=CC=C[C:8]=2[Cl:14])C.COC1C=C(B(O)O)C=CN=1.[NH2:33][C:34]1[N:39]=[C:38]([Cl:40])[CH:37]=[C:36]([CH3:41])[N:35]=1.C1C(=O)N([I:49])C(=O)C1>C(#N)C.CO>[NH2:39][C:34]1[N:35]=[C:8]([Cl:14])[C:7]([C:6]#[N:5])=[C:12]([CH3:13])[N:33]=1.[Cl:40][C:38]1[C:37]([I:49])=[C:36]([CH3:41])[N:35]=[C:34]([NH2:33])[N:39]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C=1N(C(C2=C(C=CC=C2C1)Cl)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC(=C1)B(O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Three
Name
Quantity
11.75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
80% of the volatiles were removed
ADDITION
Type
ADDITION
Details
The suspension was diluted with Et2O (100 mL)
FILTRATION
Type
FILTRATION
Details
the solids were filtered

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)C#N)C
Name
Type
product
Smiles
ClC1=NC(=NC(=C1I)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09115141B2

Procedure details

Compound 362 was prepared from compound 1 and 2-methoxypyridin-4-ylboronic acid in analogous fashion to Example 2. Compound 363 was prepared as follows: 2-amino-4-chloro-6-methylpyrimidine (5.00 g, 34.8 mmol) was suspended in ACN (50 mL) and MeOH (70 mL). The mixture was charged with NIS (11.75 g, 52.2 mmol) at room temperature and the mixture was heated to 60° C. for 5 h. The mixture was cooled to room temperature and 80% of the volatiles were removed. The suspension was diluted with Et2O (100 mL) and the solids were filtered to obtain 10 g of 4-chloro-5-iodo-6-methylpyrimidin-2-amine. A solution of iodide (500 mg, 1.855 mmol) in DMF (40 mL) was charged with CuCN (332 mg, 3.71 mmol), Pd(PPh3)4 (1072 mg, 0.928 mmol) and CuI (247 mg, 1.299 mmol). The mixture was degassed for 10 min, then heated to 80° C. for 90 min. The mixture was cooled to room temperature and the material was partitioned between water and EA, then filtered on celite. The organic layer of the filtrate was washed several times with brine, dried and concentrated. The filtrate was pre-adsorbed on SiO2 and purified on ISCO 40 g (EA/hex) to give 2-amino-4-chloro-6-methylpyrimidine-5-carbonitrile 363. Compound 363 was coupled to compound 362 according to Method G to afford compound 364. ESI-MS m/z: 504.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
11.75 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C@H](C1[N:5](C2C=CC=CC=2)[C:6](=O)[C:7]2[C:12]([CH:13]=1)=CC=C[C:8]=2[Cl:14])C.COC1C=C(B(O)O)C=CN=1.[NH2:33][C:34]1[N:39]=[C:38]([Cl:40])[CH:37]=[C:36]([CH3:41])[N:35]=1.C1C(=O)N([I:49])C(=O)C1>C(#N)C.CO>[NH2:39][C:34]1[N:35]=[C:8]([Cl:14])[C:7]([C:6]#[N:5])=[C:12]([CH3:13])[N:33]=1.[Cl:40][C:38]1[C:37]([I:49])=[C:36]([CH3:41])[N:35]=[C:34]([NH2:33])[N:39]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@@H](C)C=1N(C(C2=C(C=CC=C2C1)Cl)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=CC(=C1)B(O)O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)C
Step Three
Name
Quantity
11.75 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
70 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
80% of the volatiles were removed
ADDITION
Type
ADDITION
Details
The suspension was diluted with Et2O (100 mL)
FILTRATION
Type
FILTRATION
Details
the solids were filtered

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)C#N)C
Name
Type
product
Smiles
ClC1=NC(=NC(=C1I)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 10 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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